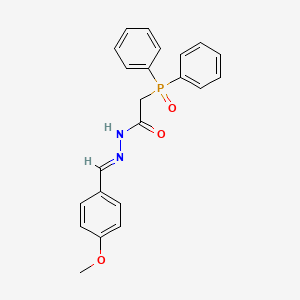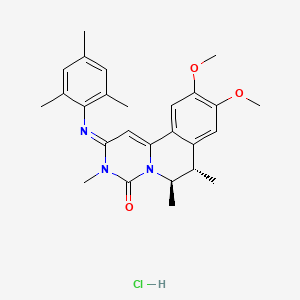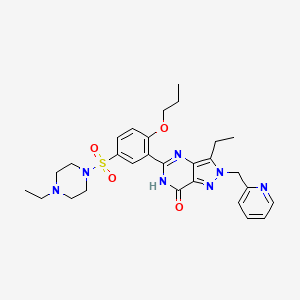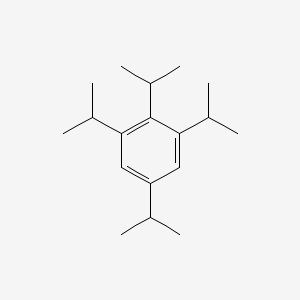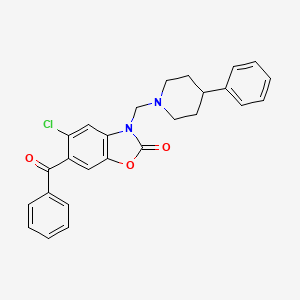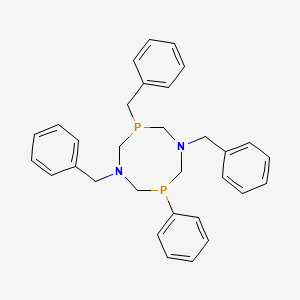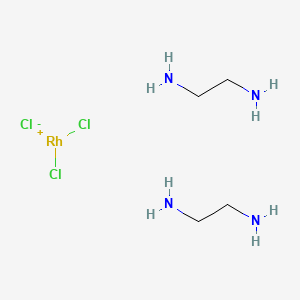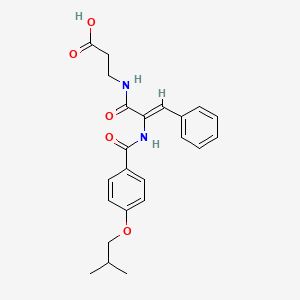
N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine is a complex organic compound that belongs to the class of beta-amino acids This compound is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a beta-alanine moiety
Preparation Methods
The synthesis of N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(2-Methylpropoxy)benzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, such as coupling with beta-alanine, to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for peptides and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a pharmacological agent.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-((4-(2-Methylpropoxy)benzoyl)amino)-1-oxo-3-phenyl-2-propenyl)beta-alanine can be compared with other similar compounds, such as:
N-alkyl-β-amino acids: These compounds share a similar beta-amino acid structure but differ in their alkyl groups.
Benzamides: These compounds have a benzamide moiety and are used in various applications, including medicine and industry.
N-methylated polypeptides: These compounds are modified polypeptides with N-methylation, which affects their properties and applications
Properties
CAS No. |
172798-58-2 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[[(Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-16(2)15-30-19-10-8-18(9-11-19)22(28)25-20(14-17-6-4-3-5-7-17)23(29)24-13-12-21(26)27/h3-11,14,16H,12-13,15H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)/b20-14- |
InChI Key |
SWWAGURWRVZPNE-ZHZULCJRSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCC(=O)O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


